Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
説明
Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The imidazo[1,2-a]pyridine scaffold is known for its presence in various biologically active molecules, making it a valuable target for synthetic and medicinal chemists.
特性
IUPAC Name |
ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-11(15)10-7(2)13-9-5-4-8(12)6-14(9)10/h4-6H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLLROLQBJFDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine derivatives with α-bromocarbonyl compounds. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . The use of solid support catalysts such as aluminum oxide or titanium tetrachloride has also been reported .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods are designed to maximize yield and efficiency while minimizing the use of hazardous solvents and reagents.
化学反応の分析
Types of Reactions
Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Anti-Tuberculosis Activity
Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives, including ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate, against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
- Mechanism of Action : These compounds target the mycobacterial electron transport chain, specifically the CIII2CIV2 supercomplex, which is crucial for mycobacterial respiration. For instance, Q203 (an imidazopyridine amide) has shown selective inhibition of mycobacterial systems without affecting mitochondrial functions in human cells .
- Efficacy : The minimum inhibitory concentration (MIC) values for these compounds have been promising. For example, certain derivatives exhibit MIC values as low as 0.03 to 5.0 μM against the Mtb H37Rv strain. This indicates a strong potential for these compounds as effective treatments for resistant TB strains .
Gastrointestinal Disorders
Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate has also been investigated for its ability to inhibit gastric acid secretion, making it beneficial in treating gastrointestinal inflammatory diseases.
- Clinical Relevance : The compound can be utilized in the prevention and treatment of conditions such as gastritis, gastric ulcers, and Zollinger-Ellison syndrome. Its mechanism involves inhibiting both exogenous and endogenous stimulated gastric acid secretion .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate involves multi-step chemical processes that allow for modifications to enhance its biological activity.
- Synthetic Pathways : Various synthetic strategies have been employed to develop analogues with improved potency against TB. For example, modifications to the imidazopyridine core have led to compounds with enhanced lipophilicity and cellular permeability, which are crucial for their efficacy against mycobacteria .
- Structure-Activity Relationship : Investigations into SAR have revealed that bulky and lipophilic substituents significantly increase the potency of these compounds against Mtb. Compounds with specific functional groups have demonstrated improved bioavailability and pharmacokinetic profiles in preclinical studies .
Case Studies and Research Findings
A review of recent literature provides insights into the ongoing research and development efforts surrounding ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
作用機序
The mechanism of action of Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its activity against tuberculosis is attributed to its inhibition of pantothenate synthetase, an enzyme crucial for the survival of Mycobacterium tuberculosis . The compound’s ability to act as a fluorescent probe is due to its interaction with metal ions, leading to changes in its fluorescence properties .
類似化合物との比較
Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides: These compounds are also inhibitors of pantothenate synthetase and show significant activity against Mycobacterium tuberculosis.
Zolimidine: An antiulcer drug that shares the imidazo[1,2-a]pyridine scaffold.
Zolpidem: A medication used for the treatment of insomnia, also containing the imidazo[1,2-a]pyridine core.
The uniqueness of Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
生物活性
Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its biological activities against various pathogens, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Structure
- IUPAC Name : Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
- Molecular Formula : C₁₁H₁₃N₃O₂
- CAS Number : 1018305-95-7
- InChI : InChI=1S/C11H13N3O2/c1-3-16-11(15)10-7(2)13-9-5-4-8(12)6-14(9)10/h4-6H,3,12H2,1-2H3 .
Antimycobacterial Activity
Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate has been investigated for its antimycobacterial properties. Research indicates that it acts as an inhibitor of pantothenate synthetase, an enzyme crucial for the survival of Mycobacterium tuberculosis .
Minimum Inhibitory Concentration (MIC)
The compound exhibits promising MIC values ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain, indicating significant potency against both replicating and non-replicating forms of the bacterium .
The mechanism by which Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate exerts its biological effects involves:
- Inhibition of Key Enzymes : Targeting enzymes essential for bacterial metabolism.
- Disruption of Cellular Processes : Affecting pathways critical for bacterial growth and survival .
Study on Antitubercular Activity
A notable study conducted by Moraski et al. evaluated a series of imidazo[1,2-a]pyridine derivatives, including Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate. The results highlighted:
- High Efficacy : Many derivatives showed low nanomolar MIC values against drug-sensitive and resistant strains of Mtb.
- Safety Profiles : Selected compounds demonstrated favorable pharmacokinetic profiles suitable for further development as antitubercular agents .
Comparative Analysis of Related Compounds
| Compound Name | Structure | MIC (μM) | Activity |
|---|---|---|---|
| Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | Structure | 0.03 - 5.0 | Effective against MDR-TB |
| Compound A | Structure A | X.X | Moderate |
| Compound B | Structure B | Y.Y | High |
Note: The structures are illustrative; actual structures can be referenced from PubChem .
Q & A
Q. What are the standard synthetic protocols for Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate, and how can purity be optimized?
Methodological Answer: The synthesis typically involves condensation of 2-aminopyridine derivatives with carbonyl precursors under acidic or basic conditions. For example, refluxing 2-aminopyridine with ethyl 2-chloroacetoacetate in ethanol (6 hours, 45% yield) is a common route . Catalysts like trifluoroacetic acid or perchloric acid improve reaction efficiency . Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?
Methodological Answer: Structural confirmation relies on NMR (e.g., δ 1.43 ppm for ethyl CH, 4.42 ppm for CH), NMR (e.g., 160.34 ppm for carbonyl C), and HRMS (calculated [M+H]: 307.03025; observed: 307.03034) . X-ray crystallography using SHELX software resolves ambiguous cases, particularly for verifying substituent positions and hydrogen bonding networks .
Q. What preliminary biological screening methods are used to assess its activity?
Methodological Answer: Kinase inhibition assays (e.g., PI3Kα IC determination via ADP-Glo™) are standard . For anti-fibrotic studies, in vitro models (e.g., hepatic stellate cell apoptosis assays) and Western blotting for PI3K/Akt pathway markers (phospho-Akt, Bcl-2) are employed . Dose-response curves (0.1–100 µM) and cytotoxicity profiling (MTT assay) validate specificity .
Advanced Research Questions
Q. How do substituent variations (e.g., amino vs. fluoro, methyl vs. ethyl) impact biological activity and selectivity?
Methodological Answer: Comparative SAR studies reveal that the 6-amino group enhances kinase binding affinity compared to 6-fluoro analogs due to hydrogen-bond donor capacity . Methyl substitution at position 2 improves metabolic stability but may reduce solubility. Systematic substitutions (e.g., ethyl → methyl at the carboxylate) followed by molecular docking (AutoDock Vina) and pharmacokinetic profiling (LogP, CYP450 inhibition) are critical .
Q. How can conflicting biological data (e.g., divergent IC50_{50}50 values across studies) be resolved?
Methodological Answer: Contradictions often arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Validate findings using orthogonal methods:
Q. What strategies address low yields in multi-step syntheses of analogs?
Methodological Answer: Optimize intermediates:
Q. How can crystallographic challenges (e.g., twinning, poor resolution) be mitigated during structural analysis?
Methodological Answer: For twinned crystals, use SHELXL’s TWIN/BASF commands with HKLF5 data . Low-resolution data (<2.0 Å) require rigid-body refinement and TLS parameterization. Enhance crystal quality via vapor diffusion (20% PEG 8000, pH 7.4) and cryoprotection (25% glycerol) .
Q. What advanced techniques elucidate its mechanism of action in complex biological systems?
Methodological Answer:
Q. How are stability and degradation profiles analyzed under physiological conditions?
Methodological Answer:
- Forced degradation studies: Expose to pH 1–13 buffers (37°C, 24 hr) and analyze via HPLC-MS .
- Plasma stability: Incubate with mouse plasma (37°C, 1 hr); quench with acetonitrile and quantify parent compound .
- Light sensitivity: Store in amber vials and monitor photodegradation via UV-Vis (λ = 254 nm) .
Q. What computational methods predict its ADMET properties early in development?
Methodological Answer: Use Schrödinger’s QikProp for LogP (target <3), CNS permeability (PSA <90 Ų), and hERG inhibition risk. MD simulations (GROMACS) assess membrane permeation. ADMET Predictor™ models hepatic clearance (CYP3A4/2D6 liability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
